molecular formula C9H18ClNO B6175127 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride CAS No. 2503203-86-7

6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride

Cat. No.: B6175127
CAS No.: 2503203-86-7
M. Wt: 191.7
InChI Key:
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Description

6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. It is commonly used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors, such as amino alcohols or amino ketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In chemistry, 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, polymers, and other chemical compounds.

Biology: In biological research, this compound can be used as a tool to study biological processes and pathways. It may serve as a probe or inhibitor in biochemical assays to investigate enzyme activities, receptor interactions, and cellular functions.

Medicine: . Its structural features can be exploited to design drugs with specific biological activities, such as anti-inflammatory, analgesic, or antiviral properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as high-performance polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can include inhibition of enzyme catalysis, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 6-Methyl-5-oxa-8-azaspiro[3.5]nonane

  • 5,5-Dimethyl-6-oxa-7-azaspiro[3.4]octane

  • 7,7-Dimethyl-8-oxa-9-azaspiro[4.5]decane

Uniqueness: 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride stands out due to its specific structural features, such as the presence of both oxygen and nitrogen atoms within the spirocyclic framework

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Properties

CAS No.

2503203-86-7

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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